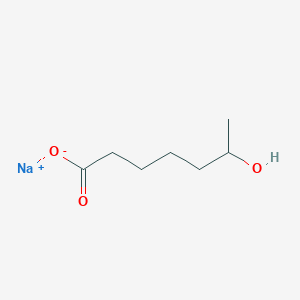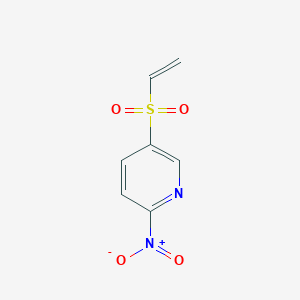
5-(Ethenylsulfonyl)-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethenylsulfonyl)-2-nitropyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. It contains a nitro group at the second position and an ethenylsulfonyl group at the fifth position of the pyridine ring. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of 5-(Ethenylsulfonyl)-2-nitropyridine can be inferred from the reactions involving its precursor, 5-nitropyridine-2-sulfonic acid. The substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, leading to the formation of various substituted pyridines . Although the specific synthesis of 5-(Ethenylsulfonyl)-2-nitropyridine is not directly mentioned, similar methodologies could potentially be applied to introduce the ethenylsulfonyl group.
Molecular Structure Analysis
The structure of 5-nitropyridine-2-sulfonic acid, a related compound, has been verified by X-ray crystallography . This provides a basis for understanding the molecular structure of 5-(Ethenylsulfonyl)-2-nitropyridine, as X-ray crystallography is a powerful tool for determining the arrangement of atoms within a crystal.
Chemical Reactions Analysis
The chemical reactivity of 5-nitropyridine derivatives is highlighted by their ability to undergo substitution reactions. For instance, 5-nitropyridine-2-sulfonic acid reacts with various nucleophiles, including oxygen and nitrogen nucleophiles, to yield a range of substituted pyridines . The reactivity of the sulfonate group is crucial for these transformations. Additionally, 2,2′-dithiobis(5-nitropyridine) has been used for the activation of thiol groups in cysteine-containing peptides, indicating the potential for 5-nitropyridine derivatives to participate in bioconjugation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Ethenylsulfonyl)-2-nitropyridine can be extrapolated from the properties of related compounds. The nitropyridine moiety is known to influence the electron density and reactivity of the molecule . The presence of the sulfonate group can affect the solubility and acidity of the compound. The ethenyl group could potentially introduce additional reactivity through the double bond, allowing for further chemical modifications.
Wissenschaftliche Forschungsanwendungen
Tissue Sulfhydryl Groups
Ellman's reagent, a water-soluble aromatic disulfide, has been synthesized for the determination of sulfhydryl groups in biological materials. This reagent, due to its ability to react with blood, provides evidence for the splitting of disulfide bonds by reduced heme, indicating its usefulness in studying tissue sulfhydryl groups (G. Ellman, 1959).
Peptide Heterodimerization
2,2′-Dithiobis(5-nitropyridine) has shown efficacy as a reagent for the activation of the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This reagent's utility in the preparation of de novo designed cytochrome model heterodimeric peptides highlights its importance in peptide synthesis and modification (F. Rabanal, W. DeGrado, P. Dutton, 1996).
Molecular Electronic Device
A molecule containing a nitroamine redox center has been used in a molecular electronic device showing negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This demonstrates the potential of nitro-substituted compounds in electronic applications (Chen, Reed, Rawlett, Tour, 1999).
Antimitotic Agents
The study of pyridine derivatives, particularly those containing a nitropyridine moiety, has shown significant antitumor activity in mice. These compounds act as potent antimitotic agents, revealing the potential of nitropyridine derivatives in developing new cancer therapies (C. Temple, G. Rener, W. Waud, P. Noker, 1992).
Substitution Reactions for Pyridine Derivatives
Reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been explored, yielding a range of 2,5-disubstituted pyridines. This study offers a new pathway for synthesizing pyridine derivatives with potential applications in medicinal chemistry and materials science (J. Bakke, I. Sletvold, 2003).
Eigenschaften
IUPAC Name |
5-ethenylsulfonyl-2-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c1-2-14(12,13)6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHBFESLIAWSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CN=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

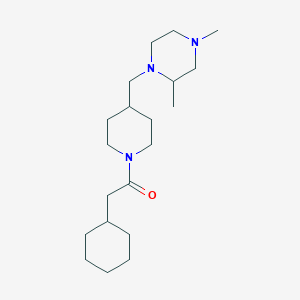
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)
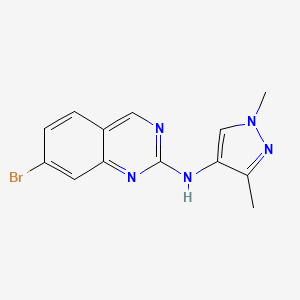
![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2547567.png)

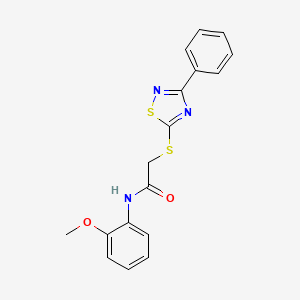

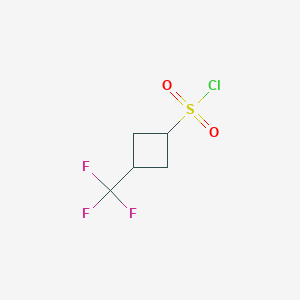
![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)

